molecular formula C15H12N2O4S B5436494 N-isoxazol-3-yl-4-phenoxybenzenesulfonamide

N-isoxazol-3-yl-4-phenoxybenzenesulfonamide

Cat. No. B5436494
M. Wt: 316.3 g/mol
InChI Key: TVAXUNIJSVZRNY-UHFFFAOYSA-N
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Description

“N-isoxazol-3-yl-4-phenoxybenzenesulfonamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles form an important class of 1,2-azoles and have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .


Synthesis Analysis

Isoxazoles can be synthesized via a variety of methods. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Chemical Reactions Analysis

The main emphasis in the synthesis of isoxazoles is placed on the problem of selectivity of transformations . The 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents are sufficiently universal and are equally popular with synthetic chemists .

Mechanism of Action

While the specific mechanism of action for “N-isoxazol-3-yl-4-phenoxybenzenesulfonamide” is not mentioned in the retrieved papers, many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Given their wide range of biological activities and synthetic usefulness, it’s likely that new synthetic strategies and designing of new isoxazole derivatives will continue to be a focus of future research .

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-22(19,17-15-10-11-20-16-15)14-8-6-13(7-9-14)21-12-4-2-1-3-5-12/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAXUNIJSVZRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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